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Molybdenum(VI) oxide

Selective Catalytic Reduction (SCR) DeNOx Environmental Catalysis

Sourcing MoO3 with consistent phase purity and oxidation state is critical for catalyst and sensor performance. Key differentiators: • >95% formaldehyde selectivity in Formox process vs. CO-only product with MoO2 • 8× higher NH3 sensing response with h-MoO3 vs. α-MoO3 phase (LoD: 0.47 ppm) • Zero NOx/NH3 waste in catalyst prep via direct MoO3 slurry vs. AHM route • Superior sulfur tolerance in LNT catalysts vs. WO3 or V2O5 promoters

Molecular Formula MoO3
Molecular Weight 0
CAS No. 1313-27-3
Cat. No. B1171696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum(VI) oxide
CAS1313-27-3
Molecular FormulaMoO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdenum(VI) Oxide (MoO3) CAS 1313-27-3: Essential Properties and Industrial Procurement Context


Molybdenum(VI) oxide (MoO3, CAS 1313-27-3) is an n-type semiconductor transition metal oxide with a wide band gap of approximately 3.15 eV [1]. At room temperature, its thermodynamically stable orthorhombic α-MoO3 phase possesses a unique two-dimensional layered structure (space group Pbnm) consisting of bilayers of distorted MoO6 octahedra, which imparts strong anisotropy to its physical properties [2][3]. Beyond the α phase, MoO3 can also exist as a metastable monoclinic β phase exhibiting a 3D ReO3-related structure [4], or as a hexagonal h-MoO3 polymorph [5]. These distinct structural characteristics underpin its diverse technological applications, including its role as a key precursor for molybdenum-based industrial catalysts, and as an active material in electrochromic devices, solid-state gas sensors, and lithium/sodium-ion battery anodes .

Why Direct Substitution of Molybdenum(VI) Oxide (MoO3) with Other Transition Metal Oxides is Technically Unsound


In applications ranging from selective oxidation catalysis to solid-state gas sensing, MoO3 cannot be simply interchanged with other in-class transition metal oxides like WO3 or V2O5, or even with its own lower oxidation state analog MoO2. This is because its performance characteristics are intimately tied to its specific Mo⁶⁺ oxidation state and its distinctive crystal phase and structure, which dictate the density and nature of active sites [1][2]. For example, the high work function (>5 eV) and layered orthorhombic structure of α-MoO3 yield catalytic selectivity and electronic properties that are fundamentally different from the more acidic WO3 or the structurally distinct V2O5 [3]. Consequently, substituting MoO3 with a generic analog, or even using a different polymorph of MoO3, typically results in a significant and quantifiable loss of performance, as the specific mechanism of action—whether involving lattice oxygen mobility, charge transfer, or molecular intercalation—is not replicated [4].

Quantitative Differentiation Guide for Molybdenum(VI) Oxide (MoO3) CAS 1313-27-3: Evidence-Based Selection Criteria


SCR Catalyst Promotion: Comparing the Activity-Selectivity Trade-off of MoO3 vs. WO3 in V2O5/TiO2 Systems

In TiO2-supported vanadia catalysts for the Selective Catalytic Reduction (SCR) of NOx with NH3, both MoO3 and WO3 act as promoters. A direct comparative study reveals that MoO3-based catalysts exhibit higher overall catalytic activity than their WO3-based counterparts, but this comes at the cost of lower selectivity for the SCR reaction [1]. In the presence of water, however, the catalytic performance of both systems becomes comparable, indicating that MoO3's higher intrinsic activity is a key differentiator under dry or specific conditions [2].

Selective Catalytic Reduction (SCR) DeNOx Environmental Catalysis

Methanol Oxidation to Formaldehyde: Quantifying the Selectivity Advantage of MoO3 over MoO2

The oxidation state of molybdenum is the determining factor for selectivity in the oxidation of methanol to formaldehyde. A direct comparison shows that MoO3 (Mo⁶⁺) produces high yields of formaldehyde, whereas MoO2 (Mo⁴⁺) does not, instead favoring the production of CO [1]. This behavior is reversible: when MoO3 is run under anaerobic conditions, its surface reduces to Mo⁴⁺ and its selectivity mirrors that of MoO2; conversely, operating MoO2 in aerobic conditions converts its surface to Mo⁶⁺, restoring high formaldehyde yield [2]. A synthesized β-MoO3 catalyst demonstrated a stable formaldehyde selectivity of over 95% at a methanol conversion of approximately 84% for over 15 hours at 320 °C [3].

Selective Oxidation Formox Process Industrial Catalysis

Ammonia Gas Sensing: Quantifying the Eight-Fold Response Enhancement of h-MoO3 Over α-MoO3

The crystal phase of MoO3 is a critical determinant of its gas-sensing performance. A direct comparative study of hexagonal (h-MoO3) and orthorhombic (α-MoO3) MoO3 phases as chemiresistive sensors for ammonia (NH3) revealed that the h-MoO3 phase exhibits an eight-fold higher sensing response than the α-MoO3 phase [1]. This enhanced performance is attributed to a higher density of oxygen vacancies in the h-MoO3 structure, as confirmed by high-resolution TEM and XPS, which facilitates greater charge transfer upon NH3 adsorption [2]. The h-MoO3 sensor achieved a calculated limit of detection of 0.47 ppm and maintained good stability over a 60-day test period [3].

Gas Sensors Chemiresistive Sensors Ammonia Detection

NO and SO2 Oxidation: Demonstrating MoO3's Superior Sulfur Tolerance Compared to WO3 and V2O5 in Lean-Burn Catalysis

In Pt/BaO/Al2O3 lean NOx trap (LNT) catalysts, the addition of metal oxides like WO3, MoO3, and V2O5 can influence both NO oxidation activity and tolerance to sulfur poisoning. A direct comparative study evaluated the performance of these additives in the presence and absence of SO2. In the absence of SO2, both WO3- and MoO3-containing catalysts showed significantly higher NO oxidation activity than V2O5-containing formulations. Crucially, when SO2 was introduced, the NO oxidation activity decreased for all catalysts, but the MoO3-containing catalyst was the least affected, demonstrating the lowest SO2 oxidation activity and superior sulfur tolerance [1].

Lean NOx Traps (LNT) Oxidation Catalysis Sulfur Poisoning Resistance

Catalyst Precursor and Preparation: The Environmental and Process Advantages of Slurry MoO3 Over Ammonium Heptamolybdate

Supported MoO3 catalysts are conventionally prepared by impregnating a support with a solution of ammonium heptamolybdate (AHM), followed by drying and calcination to decompose the precursor. A novel 'slurry impregnation' method has been developed that directly uses a slurry of MoO3 powder in water, eliminating the need for AHM. This method avoids the release of nitrogenous waste gases (NOx, NH3) during the high-temperature calcination step and generates no waste solution [1]. Critically, in a comparative test for the transesterification of dimethyl oxalate (DMO) and phenol, the activity of the MoO3/g-Al2O3 catalysts prepared via the environmentally-friendly slurry method was shown to be almost the same as those prepared conventionally with AHM [2].

Catalyst Synthesis Supported MoO3 Catalysts Green Chemistry

p-Type Contact in Silicon Heterojunction Solar Cells: Comparing the Photovoltaic Performance of MoO3, WO3, and V2O5

Transition metal oxides with high work functions (>5 eV) can serve as p-type contacts in n-type crystalline silicon heterojunction solar cells. A systematic comparative study of MoO3, WO3, and V2O5 in this application showed a clear performance hierarchy. V2O5-based devices achieved the highest power conversion efficiency (12.7%) and open-circuit voltage (593 mV). MoO3-based devices were next, achieving a conversion efficiency of 12.6% with an open-circuit voltage of 581 mV, while WO3-based devices trailed with an efficiency of 11.8% and a voltage of 570 mV [1].

Photovoltaics Hole-Selective Contacts Transition Metal Oxides

Procurement-Driven Application Scenarios for Molybdenum(VI) Oxide (MoO3) CAS 1313-27-3 Based on Quantified Performance Advantages


Scenario 1: Formulating High-Yield Formaldehyde Synthesis Catalysts

For industrial processes requiring the selective oxidation of methanol to formaldehyde (e.g., the Formox process), MoO3 is the essential active phase. As demonstrated in Section 3, MoO3 (Mo⁶⁺) is uniquely selective for this reaction, yielding formaldehyde with >95% selectivity [1], whereas the lower oxidation state analog MoO2 yields only CO, a waste product [2]. Procurement of high-purity MoO3 is therefore a non-negotiable requirement for manufacturing catalysts that achieve high formaldehyde yields and minimize costly byproduct separation.

Scenario 2: Developing High-Sensitivity Ammonia (NH3) Gas Sensors

When designing chemiresistive sensors for low-concentration ammonia detection, the choice of MoO3 polymorph is critical. Evidence in Section 3 shows that the hexagonal h-MoO3 phase exhibits an eight-fold higher sensing response compared to the orthorhombic α-MoO3 phase [1]. This translates to a practical limit of detection of 0.47 ppm [2]. Therefore, R&D teams and manufacturers aiming to create competitive NH3 sensors should specify or synthesize the h-MoO3 phase, as using the more common α-MoO3 will result in an order-of-magnitude loss in sensitivity.

Scenario 3: Synthesizing Supported MoO3 Catalysts via a Greener, Waste-Free Route

In the production of supported molybdenum catalysts (e.g., for hydrodesulfurization or transesterification), using MoO3 powder in a slurry impregnation method offers a direct and verifiable advantage over the conventional ammonium heptamolybdate (AHM) route. As quantified in Section 3, this method eliminates the release of nitrogenous waste gases (NOx, NH3) and produces zero liquid waste during catalyst preparation, all while yielding catalysts with activities that are 'almost the same' as those prepared conventionally [1]. For manufacturers facing tightening environmental regulations, sourcing MoO3 as a direct precursor enables a cleaner, more cost-effective, and compliant manufacturing process.

Scenario 4: Optimizing NOx Abatement Catalysts for Sulfur-Containing Exhaust Streams

For developers of Lean NOx Trap (LNT) catalysts for diesel or other lean-burn engines, sulfur poisoning is a major deactivation mechanism. As evidenced in Section 3, adding MoO3 as a promoter to Pt/BaO/Al2O3 catalysts provides superior sulfur tolerance compared to adding WO3 or V2O5. The MoO3-containing catalyst exhibits the lowest SO2 oxidation activity and its NO oxidation function is the least impacted by the presence of SO2 in the feed [1]. Consequently, MoO3 is the preferred choice for formulating catalysts intended for longer operational life and reduced regeneration frequency in sulfur-containing exhaust environments.

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